molecular formula C15H19Cl2N3O2 B12232780 4-[1-(3,5-Dichloropyridin-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(3,5-Dichloropyridin-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12232780
M. Wt: 344.2 g/mol
InChI Key: RJTCCGSHXINNRQ-UHFFFAOYSA-N
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Description

4-[1-(3,5-Dichloropyridin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a piperidine ring, a pyridine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3,5-Dichloropyridin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3,5-Dichloropyridin-2-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-[1-(3,5-Dichloropyridin-2-yl)piperidine-3-carbonyl]morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(3,5-Dichloropyridin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3,5-Dichloropyridin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19Cl2N3O2

Molecular Weight

344.2 g/mol

IUPAC Name

[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H19Cl2N3O2/c16-12-8-13(17)14(18-9-12)20-3-1-2-11(10-20)15(21)19-4-6-22-7-5-19/h8-9,11H,1-7,10H2

InChI Key

RJTCCGSHXINNRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)Cl)Cl)C(=O)N3CCOCC3

Origin of Product

United States

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